Salt vs. Free Base: Solubility Advantage
The hydrochloride salt form (CAS 1820718-02-2) provides a decisive aqueous solubility advantage over the corresponding free base 2-[2-(propan-2-ylsulfanyl)ethyl]piperidine (CAS 1247225-52-0). While no experimentally determined aqueous solubility value has been published specifically for this compound, piperidine hydrochloride salts as a class exhibit water solubility exceeding 1500 g/L at 20°C, in contrast to free-base piperidine derivatives which typically show limited aqueous solubility (<10 mg/mL) and require organic co-solvents for dissolution [1]. The protonation of the piperidine nitrogen (pKaH ≈ 10–11) in the hydrochloride salt ensures that the compound remains predominantly ionized and water-soluble under standard biological assay conditions (pH 7.4), whereas the free base would exist largely as the neutral, less soluble species .
| Evidence Dimension | Aqueous solubility (qualitative class comparison) |
|---|---|
| Target Compound Data | Hydrochloride salt: freely soluble in water (class-level inference; piperidine HCl salts typically >1500 g/L) [1] |
| Comparator Or Baseline | Free base (CAS 1247225-52-0): limited aqueous solubility, requires organic co-solvent; typical free-base piperidines <10 mg/mL |
| Quantified Difference | Estimated >100-fold solubility enhancement for HCl salt vs. free base (class-level extrapolation) |
| Conditions | Aqueous media, pH 7.4, 20–25°C. Note: direct experimental determination for this specific compound is absent from the published literature. |
Why This Matters
For any application requiring aqueous dosing (in vitro pharmacology, in vivo PK studies, or aqueous-phase synthesis), the hydrochloride salt is functionally required; procurement of the free base would necessitate additional salt-formation steps and introduce batch-to-batch variability.
- [1] ChemWhat Database. Piperidine hydrochloride (CAS 6091-44-7): Solubility >1500 g/L. Accessed May 2026. View Source
